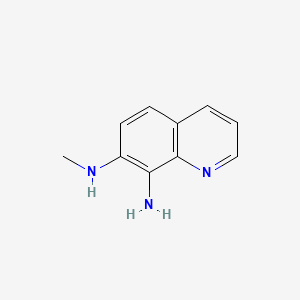

8-Amino-7-(methylamino)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-N-methylquinoline-7,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-12-8-5-4-7-3-2-6-13-10(7)9(8)11/h2-6,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYXWCHYCCMJRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=C(C=CC=N2)C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652435 | |

| Record name | N~7~-Methylquinoline-7,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-84-9 | |

| Record name | N7-Methyl-7,8-quinolinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~7~-Methylquinoline-7,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Functionalization of 8 Amino 7 Methylamino Quinoline Scaffolds

Strategies for Post-Synthetic Functional Group Transformations

Post-synthetic modification of the 8-amino-7-(methylamino)quinoline scaffold involves chemical reactions that alter the existing functional groups, primarily the C7- and C8-amino moieties, after the core quinoline (B57606) structure has been assembled. These transformations are crucial for building molecular complexity and installing desired functionalities.

One common strategy is the acylation of the amino groups. This can be achieved using various acylating agents, such as acid chlorides or anhydrides, to form amide derivatives. For instance, modification of the 7-amino group of quinoline compounds with an acetyl group (forming an acetamido derivative) has been shown to cause a significant blue shift in the molecule's emission spectrum. nih.gov Another key transformation is alkylation , which can be performed on the amino groups. The Eschweiler-Clarke reaction, using formic acid and formaldehyde, is a classic method for methylating primary and secondary amines. mdpi.com More advanced methods, like the Buchwald-Hartwig amination, can be used to form C-N bonds, although this is more commonly used for building the initial amino-substituted quinoline core rather than for post-synthetic modification of existing amino groups. researchgate.netresearchgate.net

Furthermore, the amino groups can be used as handles to initiate the formation of new heterocyclic rings. For example, the reaction of an aminoquinoline with ethyl-(ethoxymethylene)-cyanoacetate can lead to the formation of more complex fused-ring systems. mdpi.com These post-synthetic transformations allow for the conversion of the basic scaffold into a wide array of derivatives with tailored electronic and steric properties.

Introduction of Diverse Substituents for Targeted Properties

The introduction of various substituents onto the quinoline ring is a primary strategy for tailoring the properties of the this compound scaffold for specific applications, such as fluorescent probes or biologically active agents. The electronic nature and position of these substituents can profoundly influence the molecule's characteristics. brieflands.com

A key approach involves creating a "push-pull" system to modulate photophysical properties. nih.gov In this design, the existing amino groups at C7 and C8 act as strong electron-donating groups (the "push"). By introducing electron-withdrawing groups (EWGs) at other positions on the quinoline ring, an intramolecular charge-transfer (ICT) character can be induced. For example, incorporating a strongly electron-withdrawing trifluoromethyl (-CF3) group can enhance ICT, leading to a red shift in the absorption and emission spectra, particularly in polar solvents. nih.gov The introduction of a cyano group has also been shown to significantly alter the photochemical properties of quinoline chromophores. acs.org

The strategic placement of substituents is also critical for influencing biological activity. Structure-activity relationship (SAR) studies on related quinoline compounds have shown that modifications at various positions can dramatically alter their effects. For example, in 8-hydroxyquinoline (B1678124) derivatives, introducing aromatic moieties can modulate cytotoxicity. acs.org For some 2-substituted quinolines, the presence of a fluorine atom at the C7 position can be either crucial for or detrimental to biological activity, depending on the other substituents present on the molecule. mdpi.com This highlights the complex interplay between different functional groups in determining the final properties of the derivative.

Table 1: Effect of Substituents on Quinoline Properties

| Substituent Group | Position on Quinoline Ring | Observed Effect | Reference(s) |

|---|---|---|---|

| Trifluoromethyl (-CF3) | C4 | Enhances intramolecular charge transfer (ICT), leading to red-shifted fluorescence. | nih.gov |

| Acetyl (-COCH3) | C7 (on amino group) | Causes a strong blue shift in the emission spectrum. | nih.gov |

| Methyl (-CH3) | C7 (on amino group) | Causes a red shift in the emission spectrum. | nih.gov |

| Cyano (-CN) | C8 | Increases sensitivity for one-photon excitation release of a caged compound. | acs.org |

| Dimethylamino (-N(CH3)2) | C7 | Acts as a strong electron-donating group, polarizing the fluorophore. | nih.gov |

Modulation of Basicity through Substituent Effects

The basicity of the this compound scaffold, a critical parameter influencing its solubility, membrane permeability, and interaction with biological targets, can be finely tuned by the electronic effects of substituents on the quinoline ring. The pKa values of the nitrogen atoms are directly affected by the electron density across the heterocyclic system.

Electron-donating groups (EDGs) introduced onto the quinoline core increase the electron density on the ring nitrogens, thereby increasing their basicity (raising the pKa). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the nitrogens less basic (lowering the pKa). wgtn.ac.nznih.gov This principle is well-established in quinoline chemistry. For instance, studies on the closely related quinolino[7,8-h]quinoline system demonstrated that functionalization with strongly electron-donating functionalities like dimethylamino (-NMe2) or 1,1,3,3-tetramethylguanidino groups significantly increases basicity compared to the unsubstituted parent compound. researchgate.netmassey.ac.nz

In contrast, the introduction of EWGs, such as a carbonyl group adjacent to a quinoline nitrogen, can destabilize the positive charge of the corresponding quinolinium ion, leading to a decrease in basicity. researchgate.net The presence of chloro or bromo substituents also lowers the basicity of the quinoline core. acs.org Therefore, by carefully selecting and positioning substituents, the basicity of the this compound scaffold can be modulated across a wide range to optimize it for a specific purpose.

Table 2: Influence of Substituent Type on Quinoline Basicity

| Substituent Type | General Effect on Basicity | Example Group(s) | Reference(s) |

|---|---|---|---|

| Electron-Donating Group (EDG) | Increases Basicity (Higher pKa) | Dimethylamino (-NMe2), 1,1,3,3-tetramethylguanidino | nih.govresearchgate.net |

| Electron-Withdrawing Group (EWG) | Decreases Basicity (Lower pKa) | Carbonyl (-C=O), Chloro (-Cl), Bromo (-Br) | acs.orgresearchgate.net |

Design and Synthesis of Polyamine and Conjugate Derivatives

The this compound scaffold can be conjugated to other molecular entities, such as polyamines or fluorophores, to create hybrid molecules with enhanced or novel functionalities. The amino groups at the C7 and C8 positions provide convenient handles for attaching these appended structures via stable covalent linkers.

The synthesis of quinoline-polyamine derivatives often involves coupling the quinoline core to a polyamine chain. researchgate.net Polyamines are of interest due to their biological roles and their ability to interact with nucleic acids and proteins. Synthetic methods for creating such conjugates include N-alkylation, where a haloalkane-functionalized quinoline reacts with the amine groups of the polyamine, or acylation followed by reduction of the resulting amide bonds. mdpi.com For example, a common strategy involves reacting a quinoline derivative with a Boc-protected polyamine, followed by deprotection to yield the final conjugate. mdpi.com

Conjugation is also used to link the quinoline scaffold to other functional molecules. Glycoconjugates, where the quinoline is attached to a sugar moiety, have been synthesized to improve properties like solubility and cell selectivity. mdpi.com These are often prepared using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," which requires the initial functionalization of the quinoline and the sugar with an alkyne and an azide (B81097) group, respectively. mdpi.com Similarly, quinoline derivatives have been conjugated to other heterocyclic structures like thiazolidinone or fluorophores such as pyrene (B120774) to create molecules with potential applications in medicinal chemistry or as fluorescent probes. nih.govsrce.hrnih.gov

Table 3: Examples of Quinoline Conjugate Synthesis Strategies

| Conjugate Type | Synthetic Strategy | Key Reagents | Reference(s) |

|---|---|---|---|

| Glycoconjugate | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Propargyl-functionalized quinoline, Azide-functionalized sugar, CuSO4·5H2O, Sodium Ascorbate | mdpi.com |

| Polyamine Conjugate | N-alkylation of a protected polyamine with a haloalkyl-quinoline | Bromoalkyl-quinoline, Boc-protected polyamine, K2CO3 | nih.gov |

| Thiazolidinone Urea Conjugate | Multi-step synthesis involving formation of a hydrazine (B178648) intermediate, followed by cyclization. | Phenyl chloroformate, hydrazine hydrate, mercaptoacetic acid | nih.gov |

| Pyrene Conjugate | Amide bond formation | Carboxylic acid-functionalized quinoline, Amine-functionalized pyrene, BOP reagent, triethylamine | srce.hr |

Spectroscopic Characterization in 8 Amino 7 Methylamino Quinoline Research

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which allows for the determination of the elemental formula of a molecule. The expected exact mass for the protonated molecule [M+H]⁺ of 8-Amino-7-(methylamino)quinoline (C₁₀H₁₁N₃) would be a key value for confirmation.

While the molecular weight of 173.21 g/mol is established, specific experimental MS and HRMS data from research publications, including fragmentation patterns and exact mass measurements for this compound, are not detailed in the available search results. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

N-H stretching vibrations from the primary (NH₂) and secondary (NH) amino groups.

C-H stretching from the aromatic ring and the methyl group.

C=C and C=N stretching vibrations characteristic of the quinoline (B57606) aromatic system.

N-H bending vibrations.

Although commercial suppliers indicate that FTIR data is a standard spectroscopic parameter for this compound, the actual spectra and detailed peak analyses from research studies are not present in the searched sources. pharmaffiliates.com

Electronic Absorption Spectroscopy and UV-Visible Studies

UV-Visible spectroscopy measures the electronic transitions within a molecule and provides information about its conjugation and electronic structure. Quinoline and its derivatives are known to be chromophoric and often fluorescent. rsc.orgnih.gov The absorption spectrum of this compound would be expected to show distinct absorption maxima (λmax) corresponding to π-π* transitions within the aromatic system. The positions of these bands are influenced by the electron-donating amino and methylamino substituents.

Specific experimental UV-Visible absorption spectra and detailed photophysical studies for this compound are not extensively reported in the surveyed scientific literature. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise positions of the individual atoms can be determined, revealing the exact molecular structure.

Research on various quinoline derivatives has demonstrated the power of X-ray crystallography in elucidating their solid-state structures. For instance, studies on substituted quinolines have provided detailed information on their crystal systems, space groups, and unit cell parameters. eurjchem.comresearchgate.net

Detailed Research Findings from Related Quinoline Derivatives

The study of quinoline derivatives by X-ray diffraction reveals important structural features. For example, in the crystal structures of two new quinolone derivatives, 5-nitroquinolin-8-yl-3-bromobenzoate and 5-nitroquinolin-8-yl-3-chlorobenzoate, both were found to crystallize in the monoclinic space group P21/n. eurjchem.com The analysis of their crystal structures highlighted the dihedral angles between the benzene (B151609) and quinoline rings and revealed the presence of intermolecular C-H···O interactions in the chlorinated compound. eurjchem.com

Furthermore, research on metal complexes incorporating 8-aminoquinoline (B160924) ligands showcases the versatility of this scaffold in coordination chemistry. X-ray crystallographic studies of zinc complexes with 8-aminoquinoline and dicyanamide (B8802431) or tricyanomethane anions have detailed the coordination geometry around the zinc center and the intricate network of intermolecular hydrogen bonds (N–H···N) and π–π stacking interactions that stabilize the crystal packing. nih.gov

The tables below present crystallographic data for two such related quinoline derivatives, illustrating the type of detailed structural information that can be obtained through X-ray crystallography.

Crystal Data for 5-nitroquinolin-8-yl-3-bromobenzoate

| Parameter | Value |

| Empirical Formula | C₁₆H₈BrN₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

Crystal Data for 5-nitroquinolin-8-yl-3-chlorobenzoate

| Parameter | Value |

| Empirical Formula | C₁₆H₈ClN₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

These examples underscore the importance of X-ray crystallography in providing a fundamental understanding of the solid-state structure of quinoline-based compounds. Such data is invaluable for structure-activity relationship studies, in silico modeling, and the rational design of new derivatives with specific properties. The analysis of intermolecular interactions, such as hydrogen bonds and π-π stacking, provides crucial information on the forces that hold the molecules together in the solid state, which can influence physical properties like solubility and melting point. rsc.org

Coordination Chemistry and Metal Ion Interactions of Aminoquionoline Derivatives

Chelation Properties with Transition Metals

8-Aminoquinoline (B160924) and its derivatives are well-known chelating agents for a variety of transition metal ions, including Cu²⁺, Zn²⁺, Ni²⁺, and Co²⁺. mdpi.comarkat-usa.org The chelation typically occurs through the formation of a stable five-membered ring involving the nitrogen atom of the quinoline (B57606) ring and the nitrogen atom of the 8-amino group. This bidentate coordination is a hallmark of this class of ligands. nih.govtandfonline.com

For 8-Amino-7-(methylamino)quinoline, it is anticipated that it would also act as a bidentate ligand, coordinating to metal ions through the quinoline nitrogen and the 8-amino nitrogen. The presence of the methylamino group at the 7-position is expected to influence the electronic properties and steric environment of the coordination site. This substituent could potentially enhance the electron-donating capacity of the quinoline ring system, thereby affecting the stability of the resulting metal complexes. The chelation is expected to result in the formation of complexes with varying stoichiometries, most commonly 1:1 or 2:1 (ligand:metal), as observed with other 8-aminoquinoline derivatives. nih.gov

Ligand Design Principles for Specific Metal Ions

The 8-aminoquinoline scaffold serves as a versatile platform for designing ligands with selectivity for specific metal ions, particularly for fluorescent chemosensors. nih.govresearchgate.net The design principles often involve the introduction of additional donor atoms or functional groups to create a coordination pocket that preferentially binds a target metal ion. The selectivity is governed by factors such as the Hard-Soft Acid-Base (HSAB) principle, the preferred coordination geometry of the metal ion, and steric effects.

In the case of this compound, the ligand itself provides a bidentate N,N donor set. To achieve selectivity for a specific metal ion, one could envision further modifications. For instance, to target a metal ion that favors a higher coordination number, additional coordinating groups could be appended to the methylamino nitrogen or other positions on the quinoline ring. The inherent electronic properties imparted by the 7-methylamino group would be a crucial factor in the fine-tuning of the ligand's affinity for different metal ions. For example, the increased electron density might favor coordination with softer metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 8-aminoquinoline derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. researchgate.netbohrium.commdpi.com The reaction conditions, such as temperature and stoichiometry, are optimized to yield the desired complex.

For this compound, a similar synthetic approach would be applicable. The synthesis would likely involve the reaction of this compound with metal halides (e.g., MCl₂, MBr₂), nitrates, or perchlorates in a solvent like ethanol (B145695) or acetonitrile. The resulting complexes could be isolated as crystalline solids.

Characterization of these hypothetical complexes would involve a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the amino groups to the metal ion by observing shifts in the N-H stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the structure of the complex in solution.

UV-Visible Spectroscopy: To study the electronic transitions and the effect of metal coordination on the ligand's absorption spectrum.

Mass Spectrometry: To determine the mass-to-charge ratio of the complex and confirm its composition.

X-ray Crystallography: To determine the solid-state structure of the complex, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal center. researchgate.net

Stoichiometric and Binding Affinity Studies of Metal-Ligand Interactions

The stoichiometry of metal-ligand interactions for 8-aminoquinoline derivatives is often determined using techniques like Job's plot analysis from UV-Vis or fluorescence titration data, or by electrospray ionization mass spectrometry (ESI-MS). nih.govmdpi.com These studies provide information on the ratio in which the ligand and metal ion bind to form a complex.

For this compound, it is expected that it would form complexes with common stoichiometries such as [M(L)]²⁺, [M(L)₂]²⁺, or [M(L)Cl₂], where L represents the this compound ligand. The binding affinity, often expressed as a stability or association constant (Kₐ), could be determined by spectrophotometric or potentiometric titrations. These studies would be crucial to quantify the stability of the complexes formed with different transition metal ions.

Influence of Substituents on Coordination Modes and Complex Stability

The nature and position of substituents on the 8-aminoquinoline ring have a profound impact on the coordination modes and the stability of the resulting metal complexes. researchgate.netwho.int Electron-donating groups generally increase the basicity of the donor nitrogen atoms, leading to the formation of more stable complexes. Conversely, electron-withdrawing groups can decrease the stability. Steric hindrance from bulky substituents can also influence the coordination geometry and the ability of the ligand to form complexes. researchgate.net

The methylamino group at the 7-position in this compound is an electron-donating group. This is expected to increase the electron density on the quinoline ring and potentially on the 8-amino group, thereby enhancing the ligand's ability to donate its lone pair of electrons to a metal ion. This electronic effect would likely lead to the formation of more stable complexes compared to unsubstituted 8-aminoquinoline. The methyl group on the secondary amine could introduce some steric influence, which might affect the packing of the ligands around the metal center in complexes with a 2:1 or higher stoichiometry. The introduction of substituents at the 7-position has been shown to lead to a loss of activity in some contexts, highlighting the sensitivity of the quinoline system to substitution patterns. who.int

Applications of 8 Amino 7 Methylamino Quinoline Derivatives in Academic Research

Development of Chemosensors and Fluorescent Probes for Ion Detection

Derivatives of 8-aminoquinoline (B160924) are prominent in the design of chemosensors and fluorescent probes for the detection of various metal ions. nih.govresearchgate.net The nitrogen atom within the quinoline (B57606) ring and the amino group at the 8-position create an effective coordination site for metal ions. nih.gov This interaction often leads to a significant change in the molecule's photophysical properties, such as fluorescence, providing a detectable signal for the presence of the target ion.

The development of fluorescent sensors based on 8-aminoquinoline has been a popular area of research for detecting ions in both environmental and biological contexts. researchgate.netmdpi.com These sensors are valued for their potential high sensitivity and selectivity. Researchers have focused on modifying the 8-aminoquinoline structure to fine-tune its affinity and specificity for particular ions. For instance, the introduction of various carboxamide groups to create 8-amidoquinoline derivatives is a common strategy to enhance properties like water solubility and cell membrane permeability, which is crucial for biological applications. researchgate.netmdpi.com

Derivatives of 8-amidoquinoline have shown considerable promise as receptors for zinc ions (Zn²⁺), demonstrating fast reactivity and good selectivity. researchgate.net The coordination of Zn²⁺ with these probes can lead to a substantial enhancement in fluorescence intensity. This "turn-on" fluorescence response is a desirable characteristic for a sensor, as it provides a clear signal against a low background. Beyond zinc, 8-aminoquinoline-based sensors have also been developed for the detection of other ions such as lead (Pb²⁺) and aluminum (Al³⁺). nih.gov For example, a probe synthesized from an anthracene (B1667546) platform and an aminoquinoline unit exhibited a 10-fold fluorescence enhancement upon complexation with Pb²⁺ and a 5-fold enhancement with Al³⁺. nih.gov This fluorescence enhancement is attributed to the prevention of photoinduced electron transfer (PET) upon ion binding. nih.gov

The table below summarizes the performance of several 8-aminoquinoline-based fluorescent probes for ion detection.

| Probe Derivative | Target Ion(s) | Observed Change | Detection Principle |

| 8-Amidoquinoline Derivatives | Zn²⁺ | Fluorescence enhancement | Metal-ligand complex formation |

| 5-((anthracen-9-ylmethylene) amino)quinolin-10-ol (ANQ) | Pb²⁺, Al³⁺ | 10-fold and 5-fold fluorescence enhancement, respectively | Prevention of photoinduced electron transfer (PET) |

| Quinoline-based thiosemicarbazones | F⁻, CN⁻ | Colorimetric change | Anion-induced deprotonation of N-H group |

This table is generated based on data from academic research articles. researchgate.netnih.govnih.gov

Use as Research Tools in Elucidating Biological Processes

The ability of 8-aminoquinoline derivatives to act as selective fluorescent probes for specific ions makes them valuable tools for studying the role of these ions in biological processes. Metal ions like zinc are essential for a vast array of cellular functions, and dysregulation of their homeostasis is linked to various diseases, including neurodegenerative disorders. nih.govnih.gov Fluorescent sensors based on 8-aminoquinoline allow for the visualization and quantification of these ions within cellular environments, helping to elucidate their roles in both healthy and diseased states. researchgate.net

For instance, the bio-compatibility of certain 8-amidoquinoline derivatives makes them suitable for use in living cells. researchgate.net By introducing these probes into cells, researchers can monitor changes in intracellular ion concentrations in response to various stimuli or disease conditions. This provides insights into the dynamics of metal ion signaling and regulation. The application of these probes in live-cell imaging has been demonstrated, showcasing their potential to track ions within cellular compartments. nih.gov

Furthermore, novel 8-aminoquinoline derivatives have been synthesized by combining them with natural antioxidant acids, such as lipoic, caffeic, and ferulic acids. nih.gov These hybrid molecules are designed as multi-target-directed ligands to combat conditions associated with oxidative stress and altered metal balance, which are hallmarks of several neurodegenerative diseases. nih.govnih.gov In vitro studies on these compounds have shown their ability to chelate metal ions like copper (Cu²⁺) and exhibit cytoprotective effects in cell models of oxidative stress. nih.gov This line of research highlights the use of 8-aminoquinoline derivatives not just as passive observers of biological processes but as potential therapeutic agents that can modulate these processes.

Building Blocks for More Complex Organic Architectures

The 8-aminoquinoline scaffold serves as a versatile building block in organic synthesis, providing a robust platform for the construction of more complex and functional molecules. researchgate.net Its inherent chemical properties and multiple reaction sites allow for a wide range of chemical modifications. The amine group at the 8-position can be readily converted into an amide, which can then act as a directing group in C-H bond functionalization reactions, enabling the introduction of new substituents at specific positions on the quinoline ring. wikipedia.org

Researchers have developed synthetic methods to produce 8-aminoquinoline-2-carbaldehydes, which are valuable intermediates. researchgate.net The aldehyde group offers a convenient handle for further chemical transformations, allowing for the extension of the molecular framework and the introduction of new functional groups. researchgate.net This versatility has been exploited in the synthesis of novel chemosensors, where different sidechains can be introduced to fine-tune the sensor's affinity and selectivity for specific ions. researchgate.net

Moreover, 8-aminoquinoline amides have been synthesized from natural products like oleanolic and ursolic acids. mdpi.com In these complex structures, the 8-aminoquinoline moiety can serve as a directing auxiliary for the functionalization of otherwise unreactive sites on the triterpenoid (B12794562) core. mdpi.com This approach opens up new avenues for creating novel derivatives of natural products with potentially enhanced biological activities. The ability of the 8-aminoquinoline amide to form stable complexes with transition metals is also a key feature that can be exploited in both catalysis and the development of new bioactive compounds. mdpi.com The synthesis of these complex architectures underscores the importance of 8-aminoquinoline as a fundamental building block in modern organic and medicinal chemistry.

Future Research Directions and Unexplored Avenues for 8 Amino 7 Methylamino Quinoline

Development of Novel and Efficient Synthetic Routes

While general methods for synthesizing quinoline (B57606) derivatives are well-established, the development of highly efficient, scalable, and versatile routes specifically for 8-Amino-7-(methylamino)quinoline and its analogs remains a key area for future research. Current synthetic strategies for substituted quinolines often involve multi-step processes that can be laborious and result in modest yields. arkat-usa.org

Future efforts could focus on:

Advanced Catalytic Methods: The application of modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could provide a more direct and efficient means of introducing the amino and methylamino groups onto a pre-functionalized quinoline core. arkat-usa.orgresearchgate.net Research into novel palladium, copper, or other transition metal catalysts could improve yields, reduce reaction times, and enhance substrate scope. arkat-usa.org Microwave-assisted synthesis is another promising avenue to accelerate these reactions. arkat-usa.orgrsc.org

One-Pot and Tandem Reactions: Designing one-pot or tandem reaction sequences where multiple bonds are formed in a single operation would significantly improve synthetic efficiency. This could involve, for instance, a domino reaction starting from a suitably substituted aniline (B41778) and incorporating the necessary fragments to build the heterocyclic ring and install the C7 and C8 substituents concurrently. rsc.org

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, improve safety for potentially hazardous steps, and facilitate easier scale-up of the synthesis. This technology is particularly advantageous for optimizing reaction conditions and can lead to higher purity products.

Green Chemistry Approaches: Future synthetic designs should prioritize environmentally friendly methods. This includes using less hazardous solvents, reducing the number of synthetic steps, and employing catalysts that are abundant and have low toxicity. rsc.org Catalyst-free methods, where possible, would be a significant advancement. nih.gov

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Advanced Catalysis | Higher yields, shorter reaction times, broader substrate scope. arkat-usa.orgresearchgate.net | Development of novel Pd, Cu, or other transition metal catalysts; optimization of ligands. arkat-usa.org |

| One-Pot Reactions | Increased efficiency, reduced waste, simplified work-up. rsc.org | Design of novel tandem or domino reaction cascades. |

| Flow Chemistry | Enhanced safety, precise control, improved scalability. | Adaptation of existing batch syntheses to continuous flow systems. |

| Green Chemistry | Reduced environmental impact, increased sustainability. rsc.org | Use of aqueous media, biodegradable reagents, and catalyst-free conditions. rsc.orgnih.gov |

Deeper Mechanistic Elucidation of Biological and Chemical Interactions

Understanding how this compound interacts with biological systems and other chemical species at a molecular level is crucial for unlocking its potential. The adjacent amino groups create a unique electronic and steric environment, suggesting a strong capability for metal chelation and hydrogen bonding.

Future mechanistic studies should explore:

Metal Ion Chelation: The 7,8-diamine arrangement is a classic bidentate ligand structure. mdpi.com Detailed studies are needed to characterize its coordination chemistry with various biologically and environmentally relevant metal ions (e.g., Zn²⁺, Cu²⁺, Fe²⁺/³⁺). mdpi.comnih.gov Research should determine the stoichiometry, stability constants, and geometry of the resulting metal complexes. nih.govmdpi.com Such insights are vital for its potential use in chemosensors or as a modulator of metalloenzyme activity.

Interaction with Biomolecules: Investigating the binding of this compound to specific biological targets like proteins and nucleic acids is a priority. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and NMR spectroscopy can provide quantitative data on binding affinity and kinetics. Mechanistic studies on its analogs have revealed interactions with targets like tubulin and disruptions of tumor vasculature, suggesting that this scaffold could be a starting point for developing agents with specific biological activities. nih.gov

Redox Properties and Photochemistry: The electron-rich nature of the diamino-substituted quinoline ring suggests it may have interesting redox and photochemical properties. Future research could investigate its behavior as a redox mediator or its potential use as a photosensitizer or in photochemically-triggered release systems (photocages). researchgate.net

Advanced Computational Design and Screening of Analogs

In silico methods are invaluable for accelerating the discovery and optimization of new chemical entities based on the this compound scaffold. researchgate.net By predicting the properties and interactions of virtual compounds, computational chemistry can guide synthetic efforts toward the most promising candidates.

Key areas for computational research include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the core structure in silico (e.g., by adding substituents to the quinoline ring or altering the alkyl groups on the nitrogens) and calculating their predicted biological activity, robust SAR models can be developed. nih.gov These models can help identify the key structural features responsible for a desired effect.

Pharmacophore Modeling and Virtual Screening: Based on the known interactions of related quinoline compounds, a pharmacophore model for a specific biological target can be constructed. nih.gov This model can then be used to screen large virtual libraries of compounds to identify novel analogs of this compound with a high probability of being active.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound and its analogs bind to a target receptor over time. nih.gov This can reveal crucial information about the stability of the ligand-receptor complex, the role of solvent molecules, and potential allosteric effects that are not apparent from static docking models.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs is essential for drug development. researchgate.net Computational tools can estimate parameters like oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to prioritize compounds with favorable drug-like properties early in the discovery process. researchgate.net

| Computational Technique | Objective | Expected Outcome |

| Molecular Docking | Predict binding mode and affinity to a biological target. nih.gov | Identification of key binding interactions (e.g., H-bonds, hydrophobic contacts). |

| Pharmacophore Modeling | Identify essential 3D features for biological activity. nih.gov | A virtual template for screening new compound libraries. |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-receptor complex. nih.gov | Insight into binding stability and conformational changes. |

| ADMET Prediction | Estimate pharmacokinetic and toxicity profiles. researchgate.net | Prioritization of candidates with favorable drug-like properties. |

Exploration of Emerging Application Domains in Chemical Biology and Materials Science

The unique structural and electronic properties of this compound make it a candidate for exploration in several cutting-edge fields beyond traditional medicinal chemistry.

Future research could target its application as:

Fluorescent Probes and Chemosensors: Many 8-aminoquinoline (B160924) derivatives exhibit fluorescence that is sensitive to their local environment, particularly the presence of metal ions like Zn²⁺. nih.govmdpi.com The this compound scaffold could be developed into highly selective and sensitive fluorescent probes for detecting specific analytes in biological or environmental samples. nih.gov Its fluorescence might be modulated by pH, polarity, or binding events, making it a versatile platform for sensor design.

Functional Materials: Quinoline derivatives are being investigated for their use in organic light-emitting diodes (OLEDs) and solar cells. researchgate.netresearchgate.net The electron-donating diamino groups of this compound could impart useful electronic properties. Future work could involve synthesizing polymers or molecular glasses incorporating this moiety to assess their performance in optoelectronic devices.

Supramolecular Chemistry Building Blocks: The ability to form strong hydrogen bonds and coordinate with metals makes this compound an attractive building block (tecton) for supramolecular assembly. acs.org It could be used to construct complex, well-defined architectures such as metal-organic frameworks (MOFs), coordination polymers, or self-assembled monolayers with specific functional properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Amino-7-(methylamino)quinoline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation of pre-functionalized quinoline precursors. For example, nitration followed by selective reduction (as seen in nitroquinoline derivatives) can introduce amino groups. Optimization requires controlling temperature, solvent polarity, and catalyst choice. Post-synthesis purification via column chromatography or recrystallization is critical. Characterization by , , and HRMS ensures structural fidelity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while identifies proton environments (e.g., distinguishing methylamino protons at δ 2.8–3.2 ppm). resolves carbon backbone features, particularly substituent effects on the quinoline ring. IR spectroscopy verifies functional groups (e.g., N-H stretches). Cross-referencing with structurally similar compounds (e.g., 7-Ethyl-8-quinolinamine) helps resolve ambiguities .

Q. How does the compound’s solubility in common solvents impact experimental design for biological assays?

- Methodological Answer : Poor aqueous solubility may necessitate dimethyl sulfoxide (DMSO) or ethanol as co-solvents. Pre-formulation studies using dynamic light scattering (DLS) or HPLC can assess stability. For in vitro assays, maintain solvent concentrations below cytotoxic thresholds (e.g., <1% DMSO). Solubility enhancers like cyclodextrins may improve bioavailability .

Advanced Research Questions

Q. How do the positions of amino and methylamino groups on the quinoline ring influence electronic configuration and binding affinity to biological targets?

- Methodological Answer : The electron-donating amino group at position 8 increases ring electron density, enhancing π-π stacking with aromatic residues in enzymes. The methylamino group at position 7 introduces steric bulk, which may reduce off-target interactions. Computational studies (e.g., DFT calculations) quantify charge distribution, while SPR assays measure binding kinetics to targets like topoisomerases .

Q. What strategies can mitigate discrepancies in bioactivity data when comparing this compound with structurally similar analogs?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. Use orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity) to confirm mechanisms. Compare substituent effects: For example, replacing methylamino with ethyl groups (as in 7-Ethyl-8-quinolinamine) alters lipophilicity and target engagement .

Q. How can computational methods predict the interaction of this compound with specific enzymes or receptors?

- Methodological Answer : Molecular docking (AutoDock Vina) models ligand-receptor binding poses, while MD simulations assess stability over time. QSAR models correlate substituent properties (e.g., logP, polar surface area) with activity. Validate predictions with mutagenesis studies (e.g., alanine scanning of key receptor residues) .

Q. What are the challenges in designing derivatives to enhance selectivity while minimizing off-target effects?

- Methodological Answer : Substituent modifications at positions 6 or 3 (e.g., introducing halogens or carboxylates) can improve selectivity. Use fragment-based screening to identify moieties that enhance target specificity. Off-target profiling via kinase panels or proteome-wide assays identifies potential liabilities .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in long-term biological assays?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 1–3 months) assess degradation pathways. HPLC-MS identifies degradation products (e.g., oxidation at the amino group). Buffered solutions (pH 7.4) mimic physiological conditions, while lyophilization improves shelf life for in vivo studies .

Key Considerations for Researchers

- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) to ensure consistency .

- Data Validation : Cross-validate bioactivity results using CRISPR-edited cell lines or knockout models to confirm target specificity .

- Ethical Compliance : Adhere to institutional guidelines for handling quinoline derivatives, which may exhibit genotoxicity at high concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.